molecular formula C13H12O3 B8480789 Methyl 3-methoxy-1-naphthoate

Methyl 3-methoxy-1-naphthoate

Cat. No. B8480789
M. Wt: 216.23 g/mol
InChI Key: BEBCQOOSNKBJHU-UHFFFAOYSA-N
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Patent
US06403601B1

Procedure details

Methyl 3-methoxy-1-naphthalenecarboxylate (Bin Ye and Terrence R. Burke, Tetrahedron, 52, 9963-9970 (1996)) (8.13 g, 37.6 mmol) and pyridinium hydrochloride (217 g, 1.88 mol) was heated to 200° C. for 30 min. After cooling to room temperature, 1N HCl was added and the precipitate was filtered and washed with water to give the title compound (6.67 g, 94%) as a yellow solid. 1H-NMR (DMSO-d6): 13.16 (s, 1H), 10.03 (s, 1H), 8.73 (d, 1H), 7.78 (d, 1H), 7.72 (d, 1H), 7.37 (m, 3H); MS m/z 187 (M−H).
Quantity
8.13 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
217 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([C:13]([O:15]C)=[O:14])[C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2.Cl.[NH+]1C=CC=CC=1.Cl>>[OH:2][C:3]1[CH:4]=[C:5]([C:13]([OH:15])=[O:14])[C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2 |f:1.2|

Inputs

Step One
Name
Quantity
8.13 g
Type
reactant
Smiles
COC=1C=C(C2=CC=CC=C2C1)C(=O)OC
Name
pyridinium hydrochloride
Quantity
217 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C2=CC=CC=C2C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.67 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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